3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with cyano, furan, and thiophene substituents
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the thiophene nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other indole derivatives, which often involve electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with the given compound, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the cyanoacetylation of amines, where cyanoacetamide derivatives are prepared by treating substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often involve solvent-free methods or the use of dimethylformamide (DMF) with potassium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods would be critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-5-methoxy-2-methyl-benzamide
- 3-chloro-N-(2-furylmethyl)benzamide
- N-(1-(2-furylmethyl)amino)carbonyl-2-(3-phenoxyphenyl)vinyl)benzamide
Uniqueness
3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of both furan and thiophene rings, which can impart distinct electronic properties. This makes it particularly valuable in the synthesis of materials for electronic applications .
Properties
IUPAC Name |
3-cyano-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFRLMMNVVFFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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